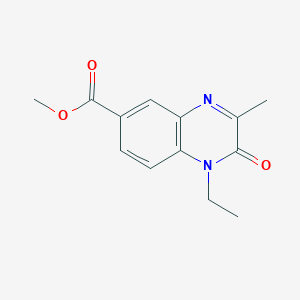
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate typically involves the condensation of appropriate aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions. One common method includes:
Condensation Reaction: Aniline derivative reacts with diethyl ethoxymethylenemalonate under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoxaline core.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield while reducing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives with potential pharmaceutical applications.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and dyes due to its stable quinoxaline core.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the ester and ethyl groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different biological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position, leading to varied chemical properties.
Uniqueness: Methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate stands out due to its specific ester and ethyl substitutions, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry and industry.
Properties
IUPAC Name |
methyl 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-11-6-5-9(13(17)18-3)7-10(11)14-8(2)12(15)16/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKXHIEZHJQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














